2-Chloro-5-methyl-4-(methylthio)pyrimidine
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Overview
Description
2-Chloro-5-methyl-4-(methylthio)pyrimidine is an organic compound with the molecular formula C6H7ClN2S. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 5-position, and a methylthio group at the 4-position. This compound is used as an intermediate in various chemical syntheses and has applications in medicinal chemistry and other scientific research fields .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-5-methyl-4-(methylthio)pyrimidine are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information about how such factors affect this compound is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-5-methyl-4-(methylthio)pyrimidine involves the reaction of 2,4-dichloropyrimidine with methylthiolate in the presence of a base. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) at a controlled temperature . Another method involves the use of 2-chloro-4-methylpyrimidine as a starting material, which is then reacted with methylthiolate under similar conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-4-(methylthio)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, although these are less common compared to substitution and oxidation.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives of the original compound.
Scientific Research Applications
2-Chloro-5-methyl-4-(methylthio)pyrimidine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylpyrimidine: Similar structure but lacks the methylthio group.
2,4-Dichloro-5-methylpyrimidine: Contains an additional chlorine atom at the 4-position.
4-Chloro-2-(methylthio)pyrimidine: Similar structure but with different substitution pattern.
Uniqueness
2-Chloro-5-methyl-4-(methylthio)pyrimidine is unique due to the presence of both a chlorine atom and a methylthio group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-chloro-5-methyl-4-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S/c1-4-3-8-6(7)9-5(4)10-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYRBQZEBNOILZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1SC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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